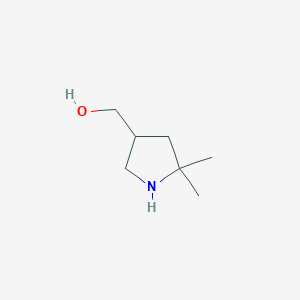

(5,5-Dimethylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

(5,5-dimethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-6(5-9)4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPZBGYYFXYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in gem-Dimethyl Pyrrolidine Synthesis

Executive Summary: The "Steric" Paradox

In the synthesis of gem-dimethyl pyrrolidines (3,3-dimethyl and 2,2-dimethyl isomers), researchers often encounter a paradox. While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically accelerates cyclization by compressing internal bond angles and reducing conformational entropy, it simultaneously introduces steric hindrance that complicates intermolecular functionalization and reduction steps.

This guide addresses the three critical yield-loss vectors in these pathways:

-

Incomplete Reduction: The stability of the hemiaminal intermediate in succinimide reduction.

-

Competitive Elimination: The tendency for open-chain precursors to undergo E2 elimination rather than

cyclization. -

Isolation Volatility: The often-overlooked loss of product during solvent removal due to the high vapor pressure of the free base.

Pathway A: 3,3-Dimethylpyrrolidine (The Reduction Route)

The most scalable route to 3,3-dimethylpyrrolidine is the reduction of 3,3-dimethylsuccinimide (or its anhydride precursor). However, this pathway frequently stalls, resulting in low yields of the amine.

Critical Failure Point: The Hemiaminal Trap

When reducing cyclic imides with Lithium Aluminum Hydride (LiAlH

Protocol 1.1: High-Temperature Reduction of 3,3-Dimethylsuccinimide

-

Reagents: 3,3-Dimethylsuccinimide (1.0 eq), LiAlH

(4.0 eq), THF (Anhydrous). -

The Fix: Standard reflux is often insufficient. You must ensure the reaction temperature exceeds 65°C or use Lewis Acid activation.

| Step | Action | Technical Rationale |

| 1 | Slurry Prep | Suspend LiAlH |

| 2 | Addition | Add the imide as a solution in THF dropwise. Do not add solid imide to the slurry; it clumps and creates hot spots. |

| 3 | Thermal Drive | Reflux for 18–24 hours . If TLC shows the "hydroxyl-lactam" spot (usually more polar than starting material but less polar than amine), add AlCl |

| 4 | Quench | CRITICAL: Use the Fieser Workup (see Diagram 1).[1] Do not use acid workup immediately, as it traps the amine in the aqueous layer. |

Visualization: The Fieser Workup Decision Tree

Figure 1: The Fieser workup protocol minimizes aluminum emulsions, a primary cause of yield loss in pyrrolidine synthesis.

Pathway B: 2,2-Dimethylpyrrolidine (The Cyclization Route)

This isomer is typically accessed via the cyclization of

Critical Failure Point: Elimination vs. Substitution

With a gem-dimethyl group adjacent to the reaction center, steric hindrance can force the nucleophile (nitrogen) to act as a base, leading to elimination (alkene formation) instead of ring closure.

Protocol 2.1: Intramolecular Cyclization via Mesylation

-

Precursor: 4-amino-4-methylpentan-1-ol.

-

Reagents: MsCl (1.1 eq), Et

N (2.5 eq), DCM (0.1 M).

| Variable | Recommendation | Why? |

| Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular oligomerization. |

| Temperature | 0°C | Keep cold during MsCl addition to prevent elimination of the mesylate. |

| Base | Excess Et | Scavenges HCl. If the amine is protonated, it cannot nucleophilically attack the carbon. |

Universal Troubleshooting: The Volatility Trap

Issue: "I had 90% conversion by NMR, but after the rotovap, I have 10% yield."

Root Cause: Gem-dimethyl pyrrolidines are highly volatile oils as free bases. They co-evaporate with solvents like ether and DCM.

The Solution: Isolate as the Hydrochloride Salt.

-

Extraction: Perform your standard basic workup.

-

Salt Formation: Do NOT concentrate the organic layer to dryness. Instead, add 2M HCl in diethyl ether (or dioxane) to the organic extract.

-

Filtration: The pyrrolidine

HCl salt will precipitate as a stable, non-volatile solid. -

Drying: Filter and dry the solid. This stabilizes the compound for storage and prevents volatility loss.

Visualization: Synthesis Pathway Selection

Figure 2: Decision matrix for selecting the optimal synthetic pathway and anticipating associated risks.

Frequently Asked Questions (FAQ)

Q: Why is my LiAlH

Q: I am trying to alkylate 2,2-dimethylpyrrolidine, but the yield is <20%. Why?

A: The steric bulk of the gem-dimethyl group at the 2-position shields the nitrogen lone pair. Standard S

-

Fix: Switch to Reductive Amination (Aldehyde + NaBH(OAc)

). The planar iminium intermediate is less sterically demanding to form than the transition state of an S

Q: Can I use the Ritter reaction to make these? A: The Ritter reaction is excellent for placing a nitrogen on a tertiary carbon (making N-tert-butyl amides), but it is less effective for forming the pyrrolidine ring itself unless you are performing a specific intramolecular variant. For gem-dimethyl pyrrolidines, the reduction or cyclization routes are superior [2].

Q: My product smells like amine but the NMR is messy. What happened?

A: You likely have the "open" form. In the case of 3,3-dimethyl synthesis, this is the amino-alcohol resulting from ring opening of the intermediate lactam without full reduction. Ensure your reducing agent is fresh and consider using LiAlH

References

-

Fieser Workup & Aluminum Emulsions

- Source: University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions."

-

URL:[Link] (Verified general methodology source).

-

Ritter Reaction & Amide Synthesis

-

Thorpe-Ingold Effect (Mechanistic Grounding)

- Pyrrolidine Isolation (HCl Salts): Source: BenchChem. "Pyrrolidine Hydrochloride Synthesis and Properties."

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.